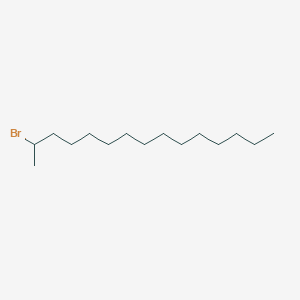
2-Bromopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopentadecane is a useful research compound. Its molecular formula is C15H31Br and its molecular weight is 291.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
2-Bromopentadecane serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in several chemical reactions, making it valuable for creating more complex molecules.
- Alkylation Reactions : The bromine atom in this compound can be substituted with various nucleophiles, enabling the formation of longer-chain hydrocarbons or functionalized derivatives. This property is particularly useful in synthesizing surfactants and other specialty chemicals.
- Synthesis of Phosphonium Salts : In one notable study, this compound was converted into phosphonium salts with high yields. These salts can subsequently be used to generate ylides, which are essential intermediates in the synthesis of various organic compounds .
Material Science
In material science, this compound is utilized for developing new materials with specific properties.
- Surfactants : The compound's long hydrophobic chain makes it suitable for surfactant applications. Surfactants derived from this compound can enhance the emulsification properties of formulations used in cosmetics and pharmaceuticals.
- Polymer Chemistry : It can act as a chain transfer agent in the polymerization processes, influencing the molecular weight and distribution of polymers. This application is critical in producing tailored polymeric materials with desired characteristics .
Biological Studies
Research has also explored the biological implications of this compound, particularly concerning its toxicity and potential therapeutic roles.
- Toxicological Assessments : Studies have indicated that brominated alkanes may exhibit varying degrees of toxicity depending on their structure. This compound has been included in assessments aimed at understanding its environmental impact and human health risks due to its presence in various chemical processes .
- Potential Therapeutic Applications : Compounds with similar structures have shown promise in medicinal chemistry. For instance, derivatives of brominated alkanes have been investigated for their anticancer properties, suggesting that this compound could serve as a lead compound for further pharmacological development .
Table 1: Summary of Applications of this compound
Case Study: Synthesis of Phosphonium Salts from this compound
In a study published in the Chemical Communications journal, researchers demonstrated the conversion of this compound into phosphonium salts through a reaction with triphenylphosphine. The process yielded an impressive 80% conversion rate, highlighting the compound's utility as a precursor for generating ylides used in further synthetic applications .
Propiedades
Fórmula molecular |
C15H31Br |
|---|---|
Peso molecular |
291.31 g/mol |
Nombre IUPAC |
2-bromopentadecane |
InChI |
InChI=1S/C15H31Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15H,3-14H2,1-2H3 |
Clave InChI |
PUXFASYSGVPDLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(C)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














